(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a specialized compound utilized primarily in the field of biochemistry and medicinal chemistry. It serves as a ligand for the recruitment of the von Hippel-Lindau (VHL) protein, which is instrumental in targeted protein degradation through proteolysis-targeting chimeras (PROTAC) technology. The compound is recognized for its role in enhancing the efficacy of therapeutic interventions by facilitating the selective degradation of specific proteins within cells.
(S,R,S)-AHPC-PEG3-NH2 hydrochloride is classified as a small molecule ligand, specifically designed for applications in drug development and research involving targeted protein degradation. Its classification within chemical databases typically includes categories related to pharmacology and medicinal chemistry due to its functional role in biological systems.
The synthesis of (S,R,S)-AHPC-PEG3-NH2 hydrochloride generally involves multi-step organic synthesis techniques. Key steps may include:
The detailed synthetic pathway may involve specific reagents and conditions, including temperature control, reaction time, and purification techniques such as chromatography to isolate the desired product from by-products.
The molecular formula for (S,R,S)-AHPC-PEG3-NH2 hydrochloride is C22H30N4O3S·xHCl. The structure features a complex arrangement with multiple chiral centers, contributing to its stereochemical properties.
(S,R,S)-AHPC-PEG3-NH2 hydrochloride participates in various chemical reactions relevant to its function as a ligand. These include:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of competing ligands, which are critical for optimizing experimental conditions in research applications.
The mechanism of action for (S,R,S)-AHPC-PEG3-NH2 hydrochloride involves its binding to the VHL protein, which subsequently recruits E3 ligases to target specific proteins for ubiquitination and degradation via the proteasome pathway. This process allows for selective removal of unwanted or malfunctioning proteins within cells.
Research indicates that this ligand effectively enhances the degradation rates of target proteins when used in conjunction with PROTAC technology, providing a powerful tool for manipulating cellular pathways in therapeutic contexts.
Relevant analyses such as NMR spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized batches.
(S,R,S)-AHPC-PEG3-NH2 hydrochloride has significant applications in:
The core molecular scaffold of (S,R,S)-AHPC-PEG₃-NH₂ hydrochloride features the stereospecific (S,R,S)-configured VHL ligand derived from the hydroxyproline-based VH032 moiety. This ligand binds the von Hippel-Lindau (VHL) protein—a substrate recognition subunit of the Cullin RING E3 ubiquitin ligase complex—with high specificity. The ternary crystal structure of analogous PROTACs reveals that the (S,R,S) stereochemistry enables critical hydrogen bonds between the ligand’s hydroxy group and VHL residues (e.g., His115, Ser111), while the tert-butyl group engages in hydrophobic interactions with the VHL β-domain [1] [8]. This binding induces a conformational shift in VHL, priming it for ubiquitin transfer [6].
The hydrochloride salt form enhances solubility and crystallinity, facilitating synthetic handling. Crucially, the (S,R,S) epimer exhibits significantly higher binding affinity (Kd ~80–100 nM) compared to its inactive (S,S,S) counterpart, which lacks key polar contacts due to misaligned stereocenters [8]. This stereochemical precision underpins the compound’s utility as a PROTAC building block, where efficient E3 ligase recruitment is non-negotiable for catalytic ubiquitination.
Table 1: Structural Determinants of (S,R,S)-AHPC-VHL Binding
Structural Feature | Role in VHL Recruitment | Impact on PROTAC Function |
---|---|---|
Hydroxyproline (S,R,S) stereochemistry | Forms H-bonds with His115/Ser111 of VHL | Enables nanomolar binding affinity (Kd ~80–100 nM) |
tert-Butyl group | Hydrophobic packing in VHL β-domain | Stabilizes complex; reduces dissociation kinetics |
Benzyl-thiazole moiety | π-stacking with VHL surface residues | Enhances complex rigidity and specificity |
Hydrochloride salt | Improves aqueous solubility and crystallinity | Facilitates synthetic conjugation to target warheads |
The triethylene glycol (PEG₃) linker in (S,R,S)-AHPC-PEG₃-NH₂ hydrochloride bridges the VHL ligand and the terminal amine group, which reacts with carboxylates on target ligands to form PROTACs. The PEG₃ spacer spans ~15 Å, providing optimal distance for simultaneous engagement of E3 ligase and target proteins [1] [5] [10]. NMR studies of analogous PROTACs reveal that the PEG₃ linker adopts dynamic, semi-extended conformations that balance rigidity and flexibility. This allows the PROTAC to "scan" spatial orientations, enhancing ternary complex formation without steric clashes [6]. The ether oxygens within PEG₃ may form weak intramolecular H-bonds with the VHL ligand’s amide group, stabilizing a collapsed conformation compatible with proteasome recruitment [6].
Degradation efficiency is exquisitely linker-length-dependent. In ERα-targeting PROTACs, PEG₃ linkers achieve >99% degradation (Dmax) and DC50 values of ~0.3 nM, outperforming shorter (PEG₁–PEG₂) or constrained linkers due to superior spatial sampling [6]. However, metabolic stability remains a challenge: PEG linkers undergo hepatic oxidation, generating inactive fragments that compete with full-length PROTACs [6]. This necessitates linker engineering (e.g., alkyl/piperazine replacements) for in vivo applications.
Table 2: Impact of Linker Design on PROTAC Performance
Linker Property | Kinetic Consequence | Degradation Efficiency |
---|---|---|
PEG₃ length (~15 Å) | Optimal distance for POI:E3 ligase proximity | DC50 0.3 nM; Dmax >99% [6] |
Ether oxygen flexibility | Adaptive conformational sampling | Enhanced ternary complex lifetime |
Terminal amine reactivity | Enables amide coupling to carboxylated warheads | Modular synthesis of PROTAC libraries |
Metabolic susceptibility | Hepatic cleavage to fragments (e.g., alcohols/acids) | Reduced in vivo efficacy; requires optimization |
(S,R,S)-AHPC-PEG₃-NH₂ hydrochloride exemplifies the dominance of VHL ligands in PROTAC design due to favorable tissue distribution and catalytic degradation. When benchmarked against other E3 recruiters, VHL-based PROTACs exhibit superior degradation kinetics for nuclear targets (e.g., ERα, BRD4) compared to CRBN or IAP ligands [3] [6]. This stems from VHL’s high cellular abundance and its role in hypoxia response pathways, which are dysregulated in cancers [1].
Within the VHL ligand class, the (S,R,S)-AHPC scaffold outperforms peptidic alternatives (e.g., VH298 derivatives) in membrane permeability and synthetic tractability. Its chromLogD of 6.6—though higher than ideal for oral drugs—allows passive diffusion into cells, while constrained peptides often require active transport [6]. Crucially, the epimeric (S,S,S)-AHPC control shows <65% Dmax in ERα degradation assays despite similar target binding (IC50 ~1 nM), confirming that degradation requires productive E3 ligase engagement [6].
VHL ligands are utilized in >40% of published PROTACs, reflecting their versatility. However, CRBN ligands dominate hematological applications due to deeper tissue penetration. Hybrid approaches (e.g., VHL/CRBN-bispecific degraders) represent emerging alternatives [3].
Table 3: Comparison of Key E3 Ligase Ligands in PROTAC Design
E3 Ligand Class | Advantages | Limitations | Degrader Efficiency |
---|---|---|---|
(S,R,S)-AHPC (VHL) | High-affinity binding (nM); adaptable to diverse POIs | Suboptimal metabolic stability of PEG linkers | Dmax 95–99%; DC50 0.1–1 nM |
Peptidic VHL ligands | Tunable binding kinetics | Poor cellular permeability; proteolysis | Variable in cellulo efficacy |
CRBN (e.g., lenalidomide) | Deep tissue penetration; oral bioavailability | Off-target neo-substrate recruitment | Potent in hematological models |
IAP ligands (SNIPERs) | Caspase activation alongside degradation | Complex pharmacology | Moderate Dmax (~70–80%) |
Comprehensive Compound Nomenclature
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